molecular formula C16H13BrN2O4 B3020200 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide CAS No. 2320538-80-3

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide

Cat. No.: B3020200
CAS No.: 2320538-80-3
M. Wt: 377.194
InChI Key: MWLBIHMLOZQERW-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide is a complex organic compound that features a bifuran moiety, a bromopyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the bifuran and bromopyridine intermediates. One common method involves the reaction of 2,2’-bifuran with an appropriate brominating agent to introduce the bromine atom at the desired position. This is followed by the coupling of the brominated bifuran with a pyridine derivative under conditions that facilitate the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave radiation can be employed to facilitate the coupling reactions and improve the overall efficiency of the synthetic process. Additionally, the use of effective coupling reagents such as DMT/NMM/TsO− or EDC can further optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The bromopyridine ring can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The bifuran and bromopyridine moieties can interact with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydro-2,2’-bifuran: A simpler bifuran derivative with similar structural features.

    5-Bromopyridine-3-carboxamide: Lacks the bifuran moiety but shares the bromopyridine and carboxamide functionalities.

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide is unique due to the combination of the bifuran and bromopyridine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c17-11-6-10(7-18-8-11)16(21)19-9-12(20)13-3-4-15(23-13)14-2-1-5-22-14/h1-8,12,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLBIHMLOZQERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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